N,3-Dimethylbenzamid

Übersicht

Beschreibung

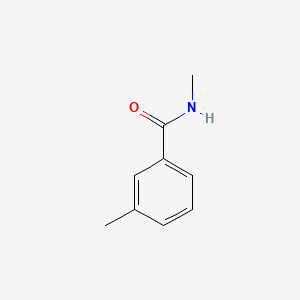

N,3-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where the amide nitrogen and the benzene ring are substituted with methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Wissenschaftliche Forschungsanwendungen

N,3-Dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Wirkmechanismus

Target of Action

N,3-Dimethylbenzamide primarily targets olfactory receptors in insects . It activates the olfactory receptor neurons in the sensilla of insects, particularly at high concentrations . At least three DEET-sensitive receptors have been functionally deciphered .

Mode of Action

N,3-Dimethylbenzamide interacts with its targets by acting as a stimulus that triggers avoidance behaviors in insects . It also functions as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects . This compound has a blocking effect on the neuronal responses of insects to specific human odors and shows an inhibitory effect on the function of odorant receptors in responding to certain human odors .

Biochemical Pathways

The biochemical pathways affected by N,3-Dimethylbenzamide are primarily related to olfaction in insects . The compound interferes with the normal functioning of olfactory receptors, disrupting the insects’ ability to recognize host odors . This leads to avoidance behaviors and reduces the likelihood of the insect approaching the host.

Pharmacokinetics

It is known that skin penetration and biodistribution in both humans and animals are rapid and extensive . Metabolism and elimination appear to be complete . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The primary result of N,3-Dimethylbenzamide’s action is the repellency it provides against a wide range of insects . By interfering with the insects’ olfactory receptors, it triggers avoidance behaviors and disrupts their ability to recognize host odors . This makes it an effective insect repellent.

Action Environment

The efficacy and stability of N,3-Dimethylbenzamide can be influenced by various environmental factors. For instance, the type of formulation, application pattern, physical activity of the user, and the environment can all affect the compound’s protection efficacy

Biochemische Analyse

Biochemical Properties

N,3-dimethylbenzamide has been found to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of heat shock protein 90 (HSP90), a protein that plays a crucial role in cellular processes . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of N,3-dimethylbenzamide on cells are diverse. It has been found to inhibit necroptosis, a form of programmed cell death . Additionally, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N,3-dimethylbenzamide exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to promote the degradation of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing oxidative damage in cells .

Metabolic Pathways

N,3-dimethylbenzamide is likely involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of N,3-dimethylbenzamide within cells and tissues involve various mechanisms. It may interact with transporters or binding proteins, and may influence its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,3-Dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows: [ \text{3-Methylbenzoic acid} + \text{Dimethylamine} \xrightarrow{\text{Thionyl chloride}} \text{N,3-Dimethylbenzamide} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods: In industrial settings, the production of N,3-dimethylbenzamide often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The process typically includes steps such as esterification, reduction, and amidation.

Analyse Chemischer Reaktionen

Types of Reactions: N,3-Dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-Methylbenzoic acid.

Reduction: N,3-Dimethylbenzylamine.

Substitution: Halogenated derivatives such as 3-bromo-N,3-dimethylbenzamide.

Vergleich Mit ähnlichen Verbindungen

N,3-Dimethylbenzamide can be compared with other similar compounds such as:

N,N-Dimethylbenzamide: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.

N,N-Diethylbenzamide (DEET): Widely used as an insect repellent, with a different substitution pattern leading to distinct biological activity.

3-Methylbenzamide: Lacks the dimethylamino group, affecting its chemical properties and uses.

Uniqueness: N,3-Dimethylbenzamide’s unique structure, with both the amide nitrogen and the benzene ring substituted with methyl groups, imparts specific chemical and biological properties that distinguish it from other benzamide derivatives.

Eigenschaften

IUPAC Name |

N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSODUAHKWBHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359491 | |

| Record name | N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74786-81-5 | |

| Record name | N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-5-chloro-N,3-dimethylbenzamide in agricultural chemistry?

A: 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of chlorantraniliprole [, , , , ]. Chlorantraniliprole is a novel insecticide known for its effectiveness against various pests.

Q2: Can you describe a method for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide?

A: Several methods have been reported for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. One approach starts with 2-nitro-3-methylbenzoic acid, which undergoes FeO(OH)/C-catalyzed reduction with hydrazine hydrate, followed by cyclization with phosgene. Subsequent methylamination and chlorination steps yield the desired product [, ].

Q3: Are there alternative synthesis routes for 2-amino-5-chloro-N,3-dimethylbenzamide that avoid using phosgene?

A: Yes, researchers have explored alternative routes to synthesize 2-amino-5-chloro-N,3-dimethylbenzamide using thionyl chloride as a substitute for phosgene and its derivatives []. This approach aims to improve the safety and environmental friendliness of the synthesis process.

Q4: Has electrochemical synthesis been explored as a method for producing derivatives of N,3-dimethylbenzamide?

A: Yes, research demonstrates the successful electrochemical synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide from 2-amino-N,3-dimethylbenzamide [, ]. This method utilizes a single-chamber electrolytic cell with platinum electrodes and dilute sulfuric acid as the supporting electrolyte.

Q5: What is known about the crystal structure of N,3-dimethylbenzamide?

A: In the crystal structure of N,3-dimethylbenzamide, the mean plane of the amide group and the benzene ring exhibit a dihedral angle of 33.93 (7)° []. The molecule also displays an intramolecular N—H⋯O hydrogen bond.

Q6: How are individual molecules of N,3-dimethylbenzamide arranged within the crystal lattice?

A: Within the crystal lattice, N,3-dimethylbenzamide molecules are linked together by N—H⋯N and N—H⋯O hydrogen bonds, forming double-stranded chains that run parallel to the b axis [].

Q7: Is there any research indicating a potential link between N,3-dimethylbenzamide derivatives and cellular processes like autophagy?

A: Yes, research suggests that 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) inhibits heat shock protein 90 (HSP90) and indirectly influences chaperone-mediated autophagy (CMA) []. This inhibition of HSP90 by CDDO was also found to block necroptosis.

Q8: How does the compound CDDO impact ferroptosis, and what is the role of CMA in this process?

A: Studies show that CDDO can inhibit ferroptosis []. The activation of ferroptosis by erastin increases lysosome-associated membrane protein 2a levels, which promotes CMA. This, in turn, leads to the degradation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. Inhibiting CMA stabilizes GPX4 and reduces ferroptosis.

Q9: What is the significance of studying the interplay between apoptosis, ferroptosis, and ER stress?

A: Research investigating the interplay between apoptosis, ferroptosis, and ER stress aims to understand the complex mechanisms of cell death and survival []. This knowledge is crucial for developing targeted therapies for diseases like cancer.

Q10: Have there been any reported cases of adverse health effects related to occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide?

A: Yes, there have been case reports documenting severe liver injury in individuals following occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide []. This highlights the importance of workplace safety measures and exposure monitoring during the handling and production of this chemical.

Q11: Can you elaborate on the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide?

A: 2-amino-5-cyano-N,3-dimethylbenzamide can be synthesized by reacting esters or diesters of 2-amino-5-cyano-3-methylbenzoic acid with methylamine []. This process offers another example of how researchers are exploring various synthetic routes for this class of compounds.

Q12: What factors influence the yield of 2-amino-5-cyano-N,3-dimethylbenzamide during synthesis?

A: Studies have shown that factors like the concentration of methylamine, reaction temperature, choice of solvent, and the use of different pyridine derivatives can impact the yield of 2-amino-5-cyano-N,3-dimethylbenzamide during synthesis [].

Q13: How is chlorantraniliprole synthesized using 2-amino-5-chloro-N,3-dimethylbenzamide?

A: Chlorantraniliprole can be synthesized by reacting 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid []. This reaction is typically carried out at low temperatures (-5 to 0°C) using methanesulfonyl chloride.

Q14: Is there a one-pot synthesis method for chlorantraniliprole?

A: Yes, a one-pot synthesis method for chlorantraniliprole has been developed []. This method involves reacting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide, which is prepared separately.

Q15: How is the structure of chlorantraniliprole confirmed?

A: The structure of chlorantraniliprole, synthesized through various methods, is typically confirmed using analytical techniques like 1H NMR spectroscopy []. This method helps to verify the identity and purity of the synthesized product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.